![molecular formula C22H15ClN2O2S2 B2719859 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone CAS No. 478067-74-2](/img/structure/B2719859.png)

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

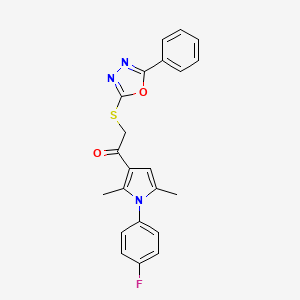

4-Chlorophenyl phenyl sulfone, also referred to as sulphenone, is an organic compound with the linear formula ClC6H4SO2C6H5 . It’s a white solid that’s most commonly used as a precursor to polymers that are rigid and temperature-resistant .

Synthesis Analysis

4-Chlorophenyl phenyl sulfone participates in palladium-catalyzed amidation reactions in the presence of low CO pressures and an iodide salt . It can also be employed in the polyetherification reaction of 4,4′-dihalodiphenyl sulfones .Molecular Structure Analysis

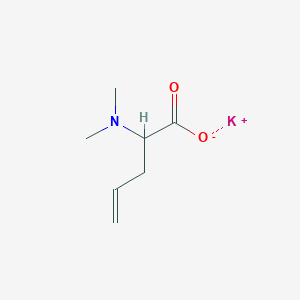

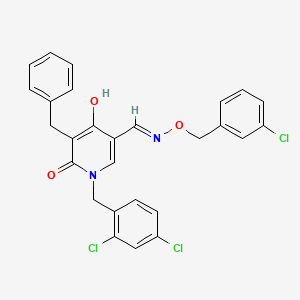

The molecular weight of 4-Chlorophenyl phenyl sulfone is 252.72 . The SMILES string representation of its structure is Clc1ccc(cc1)S(=O)(=O)c2ccccc2 .Chemical Reactions Analysis

4-Chlorophenyl phenyl sulfone is known to participate in palladium-catalyzed amidation reactions . It can also be involved in the polyetherification of 4,4’-dihalodiphenyl sulfones .Physical And Chemical Properties Analysis

4-Chlorophenyl phenyl sulfone has a melting point of 90-94 °C . It is soluble in acetone (74.4 g/100ml at 20 °C), benzene (44.4 g/100ml at 20 °C), dioxane (65.6 g/100ml at 20 °C), hexane (0.4 g/100ml at 20 °C), and isopropanol (21 g/100ml at 20 °C) .Scientific Research Applications

- Anticancer Agents : Researchers have explored the potential of sulphenone derivatives as anticancer agents due to their ability to inhibit specific enzymes or pathways involved in cancer cell growth .

- Anti-inflammatory Properties : Sulphenones may modulate inflammatory responses, making them promising candidates for drug development .

- Polyetherification Reactions : 4-Chlorophenyl phenyl sulfone has been employed in polyetherification reactions, particularly in the synthesis of polyaryletherketones (PAEKs) and other high-performance polymers .

- Thermoplastic Production : It plays a role in the production of thermoplastic materials with desirable mechanical and thermal properties .

- Robinson–Gabriel Cyclization : Sulphenone derivatives have been used in the synthesis of 5-aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles via Robinson–Gabriel cyclization. These compounds exhibit interesting biological activities .

- C–C Bond Formation : Researchers have explored novel synthetic methodologies using sulphenones for creating C–C bonds in organic synthesis .

Medicinal Chemistry and Drug Development

Materials Science and Polymer Chemistry

Organic Synthesis and Methodology

Photocatalysis and Photoredox Reactions

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(benzenesulfonyl)-4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O2S2/c23-17-11-13-18(14-12-17)28-22-20(29(26,27)19-9-5-2-6-10-19)15-24-21(25-22)16-7-3-1-4-8-16/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGGORWMHHYEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)

![3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2719777.png)

![N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2719778.png)

![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2719780.png)

![2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2719784.png)

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide](/img/structure/B2719792.png)

![N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2719793.png)

![N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2719799.png)